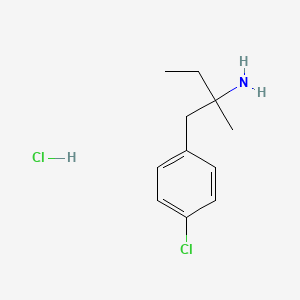
1-(4-Chlorophenyl)-2-methyl-butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-methyl-butan-2-amine is an organic compound characterized by the presence of a chlorophenyl group attached to a butan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-methyl-butan-2-amine typically involves the reaction of 4-chlorobenzyl chloride with 2-methylbutan-2-amine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-methyl-butan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-methyl-butan-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-methyl-butan-2-amine involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes or block receptor sites, leading to a cascade of biochemical events that result in its observed effects .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-methyl-propan-2-amine: Similar structure but with a shorter carbon chain.
1-(4-Chlorophenyl)-2-methyl-pentan-2-amine: Similar structure but with a longer carbon chain.
1-(4-Chlorophenyl)-2-methyl-hexan-2-amine: Another homolog with an even longer carbon chain.
Uniqueness: 1-(4-Chlorophenyl)-2-methyl-butan-2-amine is unique due to its specific carbon chain length, which influences its physical and chemical properties.
Properties
CAS No. |
1989-72-6 |
|---|---|
Molecular Formula |
C11H17Cl2N |
Molecular Weight |
234.16 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-methylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H16ClN.ClH/c1-3-11(2,13)8-9-4-6-10(12)7-5-9;/h4-7H,3,8,13H2,1-2H3;1H |
InChI Key |
CDLRWLPIMDVOAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC1=CC=C(C=C1)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















